Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that functions as an immune checkpoint inhibitor. [] It acts by specifically targeting and blocking the programmed cell death-1 (PD-1) receptor, a protein found on the surface of T cells. [, ] This receptor, when bound by its ligands, PD-L1 and PD-L2, downregulates T-cell activation and cytokine production, effectively suppressing the immune response. [, ] Nivolumab's role in scientific research centers around its ability to enhance anti-tumor immune responses by interfering with this inhibitory pathway.
Nivolumab is a human immunoglobulin G4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which is expressed on the surface of immune T-cells. By binding to PD-1, nivolumab inhibits its interaction with PD-L1 and PD-L2 ligands, thereby enhancing T-cell activation and proliferation. This mechanism is particularly significant in the context of cancer immunotherapy, as many tumors exploit the PD-1 pathway to evade immune detection.
Nivolumab is classified as an immune checkpoint inhibitor. It was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration for various cancer types, including melanoma, non-small cell lung cancer, renal cell carcinoma, and others. The drug is marketed under the brand name Opdivo.
The synthesis of nivolumab involves recombinant DNA technology. The heavy chain and light chain genes of the antibody are cloned into expression vectors, which are then introduced into mammalian cells (such as Chinese hamster ovary cells) for production. This process typically includes:
Nivolumab has a complex three-dimensional structure characterized by its immunoglobulin domain configuration. The binding site consists of complementarity-determining regions (CDRs) that interact specifically with PD-1. Structural studies have shown that:
Nivolumab undergoes various biochemical interactions upon administration:
The efficacy of nivolumab can be influenced by factors such as glycosylation patterns, which affect its stability and binding characteristics .
The mechanism of action of nivolumab involves several key steps:
Nivolumab is primarily used in oncology for:
Additionally, ongoing research explores its use in combination therapies with other immunotherapeutics or targeted therapies to enhance treatment efficacy across various malignancies . Studies also investigate predictive biomarkers such as the neutrophil-to-lymphocyte ratio (NLR) for patient stratification in clinical settings .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7